(3S,4S,5S)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one
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Overview
Description
(3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one is a complex organic compound characterized by its unique stereochemistry and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one typically involves multiple steps, including the use of protecting groups and stereoselective reactions to ensure the correct configuration of the stereocenters. Common synthetic routes may involve the use of starting materials such as dihydroxyacetone and glyceraldehyde, followed by a series of aldol condensations, reductions, and cyclizations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions are carefully controlled to maintain the integrity of the stereocenters and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce diols, and substitution reactions can result in the formation of ethers or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and for the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. Its multiple hydroxyl groups make it a useful model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine
In medicine, (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one is investigated for its potential therapeutic applications. Its structural similarity to certain natural products makes it a candidate for drug development, particularly in the areas of antiviral and anticancer research.
Industry
In industrial applications, this compound is used as a precursor for the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one include other dihydroxyfuran derivatives and compounds with similar stereochemistry and functional groups. Examples include:
- (2S,3S,4S)-2,3,4-Trihydroxybutanal
- (3R,4R,5R)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one
Uniqueness
The uniqueness of (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4+,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-STGXQOJASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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